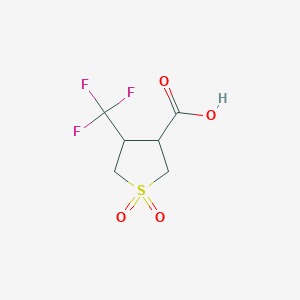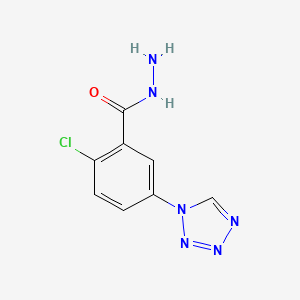
4-Fluoro-4'-nitrochalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-4’-nitrochalcone is an organic compound with the molecular formula C₁₅H₁₀FNO₃. It belongs to the chalcone family, which is characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is notable for its unique combination of a fluorine atom and a nitro group on the aromatic rings, which imparts distinct chemical and biological properties.
Mecanismo De Acción
Target of Action
Chalcones are known to interact with a variety of biological targets due to their structural diversity. They have been found to exhibit antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .
Mode of Action
The mode of action of chalcones can vary depending on the specific compound and its targets. Generally, the α,β-unsaturated carbonyl system in chalcones makes them biologically active .
Biochemical Pathways
Chalcones are involved in the flavonoid biosynthetic pathway. They serve as precursors for a wide range of other flavonoids, such as flavones, flavonols, and anthocyanins .
Result of Action
The molecular and cellular effects of chalcones depend on their specific biological activity. For example, some chalcones have been found to inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of chalcones can be influenced by various environmental factors. For instance, chalcones have low water solubility, and their bioavailability can be improved by encapsulation in nanoemulsions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Fluoro-4’-nitrochalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction between 4-fluorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Fluoro-4’-nitrochalcone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-4’-nitrochalcone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 4-Fluoro-4’-aminochalcone.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Substituted chalcones with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4-Fluoro-4’-nitrochalcone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research has shown potential therapeutic applications of 4-Fluoro-4’-nitrochalcone derivatives in treating diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials with specific chemical properties, such as dyes and polymers.
Comparación Con Compuestos Similares
- 4-Fluoro-4’-methoxychalcone
- 4-Fluoro-4’-aminocinnamaldehyde
- 4-Nitrochalcone
Comparison: 4-Fluoro-4’-nitrochalcone is unique due to the simultaneous presence of a fluorine atom and a nitro group, which imparts distinct electronic and steric effects. This combination enhances its reactivity and biological activity compared to other chalcones that may only have one of these substituents. For instance, 4-Fluoro-4’-methoxychalcone lacks the nitro group, resulting in different chemical properties and biological activities.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQIOFDMELMTTG-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)

![1-[4-(3-Fluoropyridin-2-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2627245.png)

![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2627249.png)
![3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2627250.png)
![4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2627251.png)

![3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2627255.png)
![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2627256.png)




